REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10]O.C1C=CC(P([N:26]=[N+:27]=[N-:28])(C2C=CC=CC=2)=O)=CC=1.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[N:26]([CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)=[N+:27]=[N-:28]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)CO
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
with warming to r.t
|
Type
|
ADDITION
|
Details
|
1N HCl was added to a pH=4
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (5% EtOAc/hexanes)
|
Reaction Time |
12.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC=1OC2=C(C1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |